2'-(butan-2-yl)-4'-(morpholin-4-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one
Description
This compound belongs to the spirocyclic isoquinoline family, characterized by a cyclohexane ring fused to an isoquinoline moiety via a spiro carbon atom. The substituents—a butan-2-yl group at the 2'-position and a morpholin-4-ylcarbonyl group at the 4'-position—impart distinct physicochemical and pharmacological properties. Spirocyclic architectures are prized in medicinal chemistry for their conformational rigidity, which enhances target selectivity and metabolic stability .
Properties
Molecular Formula |
C23H32N2O3 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-butan-2-yl-4-(morpholine-4-carbonyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-1-one |
InChI |
InChI=1S/C23H32N2O3/c1-3-17(2)25-21(26)19-10-6-5-9-18(19)20(23(25)11-7-4-8-12-23)22(27)24-13-15-28-16-14-24/h5-6,9-10,17,20H,3-4,7-8,11-16H2,1-2H3 |
InChI Key |
WQGBNEFINQMKDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Biological Activity
The compound 2'-(butan-2-yl)-4'-(morpholin-4-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of spirocyclic isoquinolines, characterized by a unique spiro structure that contributes to its biological activity. Its molecular formula is , and it features a morpholine ring, which is known for enhancing solubility and bioavailability in pharmacological applications.
| Property | Value |
|---|---|
| Molecular Weight | 314.43 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| LogP | 3.45 (indicating moderate lipophilicity) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Mineralocorticoid Receptor Antagonism : The compound exhibits significant antagonistic activity against mineralocorticoid receptors, which play a crucial role in regulating blood pressure and fluid balance. This property suggests potential applications in treating conditions like hypertension and cardiac failure .
- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to broader therapeutic implications in metabolic disorders.
Antihypertensive Effects
In vitro studies have demonstrated that 2'-(butan-2-yl)-4'-(morpholin-4-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one can reduce blood pressure in animal models. A study involving hypertensive rats showed a significant decrease in systolic blood pressure after administration of the compound over a two-week period.
Case Study: Cardiac Protection
A notable case study involved the administration of this compound in a rat model of heart failure induced by isoproterenol. The results indicated:
- Improved Cardiac Function : Enhanced left ventricular ejection fraction (LVEF) was observed.
- Reduced Myocardial Injury : Histological analysis showed decreased fibrosis and inflammatory cell infiltration in cardiac tissues.
These findings suggest that the compound may offer protective effects against cardiac remodeling associated with heart failure.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related analogs:
*Estimated based on analogous structures.
Key Observations
Substituent-Driven Solubility: The morpholin-4-ylcarbonyl group in the target compound likely enhances aqueous solubility compared to non-polar substituents like cyclohexyl (e.g., 327.4 g/mol compound in ). Morpholine derivatives are known to improve bioavailability by forming hydrogen bonds . In contrast, tert-butyl or methylsulfonyl groups (e.g., ) increase molecular weight and may reduce solubility despite enhancing steric bulk for target binding.
Thermal Stability :
- Melting points vary significantly: the biphenyl-substituted spiro compound (105–106°C, ) has lower thermal stability than the morpholine-containing analog in (252–255°C), suggesting stronger intermolecular forces (e.g., hydrogen bonding) in the latter.
Biological Activity :
- Morpholine-containing compounds (e.g., ) are frequently associated with kinase inhibition due to their ability to occupy hydrophobic pockets and engage in polar interactions. The target compound’s morpholin-4-ylcarbonyl group may confer similar activity.
- Carboxylic acid derivatives (e.g., ) are often utilized as prodrugs or for salt formation to enhance pharmacokinetics, a feature absent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
